molecular formula C15H15Cl2N3O B5849171 N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea

N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea

Cat. No.: B5849171
M. Wt: 324.2 g/mol
InChI Key: UAWZDQYEKTTXCB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structural features of N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea make it a subject of interest for researchers.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O/c1-20(2)12-6-4-11(5-7-12)18-15(21)19-14-8-3-10(16)9-13(14)17/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWZDQYEKTTXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea typically involves the reaction of 2,4-dichloroaniline with 4-(dimethylamino)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-phenylurea
  • N-(2,4-dichlorophenyl)-N’-[4-methoxyphenyl]urea
  • N-(2,4-dichlorophenyl)-N’-[4-aminophenyl]urea

Uniqueness

N-(2,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea is unique due to the presence of both dichlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

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